Dimethyltetraphenylcyclotrisiloxane
Overview
Description
Dimethyltetraphenylcyclotrisiloxane is a chemical compound with the molecular formula C26H26O3Si3 and a molecular weight of 470.7393 g/mol . It is a member of the cyclotrisiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms. This compound is notable for its unique structural properties and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyltetraphenylcyclotrisiloxane can be synthesized through the hydrolysis or methanolysis of dichlorosilanes. The process involves the reaction of dichlorosilanes with water or methanol, leading to the formation of a mixture of linear and cyclic oligomeric siloxanes . The cyclic oligomers are then separated and purified to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrolysis of dichlorosilanes followed by distillation and purification processes to isolate the desired cyclic siloxane . The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyltetraphenylcyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming silicon-oxygen bonds.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or ozone, often in the presence of a catalyst such as platinum or palladium.
Major Products:
Scientific Research Applications
Dimethyltetraphenylcyclotrisiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyltetraphenylcyclotrisiloxane exerts its effects involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with silicon-oxygen bonds, influencing the properties of materials it is incorporated into.
Pathways Involved: The pathways include the formation of stable siloxane bonds, which contribute to the compound’s stability and functionality in various applications.
Comparison with Similar Compounds
- Tetramethylcyclotetrasiloxane
- Hexamethylcyclotrisiloxane
- Octamethylcyclotetrasiloxane
Comparison: Dimethyltetraphenylcyclotrisiloxane is unique due to its tetraphenyl substitution, which imparts distinct structural and chemical properties compared to other cyclotrisiloxanes. This uniqueness makes it particularly valuable in applications requiring specific thermal and chemical stability .
Properties
IUPAC Name |
2,2-dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O3Si3/c1-30(2)27-31(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-32(28-30,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMFNDSSPDDRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O3Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162552 | |
Record name | Dimethyltetraphenylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-86-4 | |
Record name | Dimethyltetraphenylcyclotrisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyltetraphenylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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